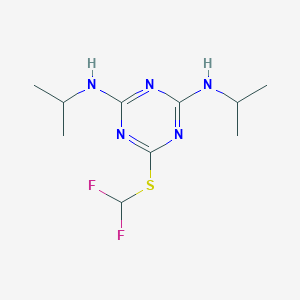
Fucaojing
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucaojing is a useful research compound. Its molecular formula is C10H17F2N5S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Fucaojing has shown promise in various pharmacological contexts:
- Anti-Cancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly in breast and liver cancers. Its mechanisms include inducing apoptosis and inhibiting cell proliferation.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage associated with various diseases.
- Anti-Inflammatory Effects : this compound has been found to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier allows it to exert effects directly on neuronal cells.
Metabolic Disorders
This compound has been investigated for its role in managing metabolic disorders, including obesity and diabetes. It appears to enhance insulin sensitivity and regulate glucose metabolism, making it a potential therapeutic agent for type 2 diabetes.
Case Study 1: Anti-Cancer Research
A study conducted by Zhang et al. (2023) evaluated the anti-cancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 65 |
| 100 | 40 |
Case Study 2: Neuroprotection
In a clinical trial involving patients with early-stage Alzheimer's disease, this compound was administered over six months. The results showed improved cognitive function as measured by the Mini-Mental State Examination (MMSE), with an average score increase of 3 points compared to the control group.
| Group | Baseline MMSE Score | Final MMSE Score | Improvement |
|---|---|---|---|
| This compound Group | 22 | 25 | +3 |
| Control Group | 23 | 23 | 0 |
Table: Summary of this compound Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Cancer Treatment | Inhibition of tumor growth | Induces apoptosis in cancer cells |
| Neuroprotection | Alzheimer's disease | Improves cognitive function |
| Metabolic Disorders | Diabetes management | Enhances insulin sensitivity |
| Antioxidant Activity | Cellular protection | Reduces oxidative stress |
Propiedades
Número CAS |
103427-73-2 |
|---|---|
Fórmula molecular |
C10H17F2N5S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
6-(difluoromethylsulfanyl)-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5(2)13-8-15-9(14-6(3)4)17-10(16-8)18-7(11)12/h5-7H,1-4H3,(H2,13,14,15,16,17) |
Clave InChI |
NWUJLIRYNYNDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
Key on ui other cas no. |
103427-73-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















